molecular formula C14H6F4O2 B10839675 1,2-Bis(2,6-difluorophenyl)ethane-1,2-dione

1,2-Bis(2,6-difluorophenyl)ethane-1,2-dione

Cat. No.: B10839675
M. Wt: 282.19 g/mol
InChI Key: ZQTHCEAXUHQYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-bis(2,6-difluorophenyl)ethane-1,2-dione is an organic compound belonging to the class of aryl diketones This compound is characterized by the presence of two 2,6-difluorophenyl groups attached to an ethane-1,2-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-bis(2,6-difluorophenyl)ethane-1,2-dione typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable reagent to form the corresponding diketone. One common method involves the use of a base such as sodium hydroxide in an aqueous medium to facilitate the condensation reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-bis(2,6-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols .

Scientific Research Applications

1,2-bis(2,6-difluorophenyl)ethane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-bis(2,6-difluorophenyl)ethane-1,2-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. The pathways involved may include enzyme inhibition or activation, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-bis(2,6-difluorophenyl)ethane-1,2-dione is unique due to its specific fluorine substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable in various research applications .

Properties

Molecular Formula

C14H6F4O2

Molecular Weight

282.19 g/mol

IUPAC Name

1,2-bis(2,6-difluorophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H6F4O2/c15-7-3-1-4-8(16)11(7)13(19)14(20)12-9(17)5-2-6-10(12)18/h1-6H

InChI Key

ZQTHCEAXUHQYSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)C(=O)C2=C(C=CC=C2F)F)F

Origin of Product

United States

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